molecular formula C8H6FNO B059293 5-Fluoroisoindolin-1-one CAS No. 1260666-80-5

5-Fluoroisoindolin-1-one

Cat. No.: B059293
CAS No.: 1260666-80-5
M. Wt: 151.14 g/mol
InChI Key: NKCDELXKANYEQE-UHFFFAOYSA-N
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Description

5-Fluoroisoindolin-1-one, also known as this compound, is a useful research compound. Its molecular formula is C8H6FNO and its molecular weight is 151.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biochemical Modulation of Fluorouracil : A study showed that using fluorouracil (5-FU) with high-dose folinic acid significantly improves survival and quality of life in patients with advanced colorectal carcinoma (Poon et al., 1989).

  • Treatment of Advanced Colorectal Cancer : Another study reviewed the chemotherapeutic treatment of advanced colorectal cancer, highlighting that 5-FU remains the most active single agent, and its activity can be enhanced with folinic acid and other agents (Abbruzzese & Levin, 1989).

  • Stability of 5-FU and Folinic Acid Admixtures : The stability of 5-FU and folinic acid in intravenous admixtures was studied, showing that these can be mixed in the same container for cancer chemotherapy (Milano et al., 1992).

  • Plasma Concentrations in Colon Cancer Patients : Research on plasma concentrations of 5-FU and its metabolites in colon cancer patients found significant inter-patient differences in efficacy and toxicity, underscoring the importance of pharmacokinetic analysis (Casale et al., 2004).

  • Synthesis and Antibacterial Activity : The synthesis of novel derivatives of isoindolin-5-yl and their antibacterial activity, particularly against Gram-positive and Gram-negative organisms, was explored (Hayashi et al., 2002).

  • Population Pharmacokinetics in Metastatic Colorectal Cancer : A study on the population pharmacokinetics of 5-FU in patients with advanced colorectal cancer indicated the need for chronomodulated delivery schedules to maintain stable plasma levels and reduce side effects (Bressolle et al., 1999).

  • Potent Brain-Penetrant Hydroisoindoline-Based Antagonists : Research on hydroisoindoline-based neurokinin-1 receptor antagonists demonstrated their potential in treating nausea and vomiting associated with chemotherapy (Jiang et al., 2009).

  • Luteolin's Synergistic Effects with 5-FU : A study found that luteolin, a compound derived from Chinese medicine, can synergize the antitumor effects of 5-FU in hepatocellular carcinoma cells, potentially related to apoptosis and 5-FU metabolism regulation (Xu et al., 2016).

Safety and Hazards

The safety information for 5-Fluoroisoindolin-1-one includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Biochemical Analysis

Biochemical Properties

5-Fluoroisoindolin-1-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7), an enzyme involved in cell cycle regulation . The interaction between this compound and CDK7 involves conventional hydrogen bonding with active amino acid residues, which stabilizes the enzyme-inhibitor complex . This interaction is crucial for its potential anti-cancer properties, as CDK7 inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to induce cell cycle arrest and promote apoptosis by inhibiting CDK7 . This inhibition disrupts cell signaling pathways, particularly those involved in cell proliferation and survival. Additionally, this compound can influence gene expression by modulating the activity of transcription factors regulated by CDK7. This compound also affects cellular metabolism by altering the metabolic flux through pathways dependent on CDK7 activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of CDK7 . The binding of this compound to CDK7 involves hydrogen bonding interactions with key amino acid residues, leading to the stabilization of the enzyme-inhibitor complex . This binding inhibits the kinase activity of CDK7, preventing the phosphorylation of its substrates, which are essential for cell cycle progression. Consequently, this inhibition results in cell cycle arrest and apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its efficacy. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of CDK7 activity, leading to prolonged cell cycle arrest and apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits CDK7 activity without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a CDK7 inhibitor. It interacts with enzymes and cofactors involved in the phosphorylation of CDK7 substrates . This interaction affects the metabolic flux through pathways dependent on CDK7 activity, leading to alterations in metabolite levels and cellular energy balance

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. This compound is likely transported across cell membranes via passive diffusion due to its small molecular size and lipophilicity . Once inside the cell, it can interact with transporters and binding proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of this compound within cells are critical for its biological activity and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with CDK7 and other biomolecules involved in cell cycle regulation . Post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, enhancing its inhibitory effects on CDK7 . Understanding the subcellular localization of this compound is crucial for optimizing its therapeutic potential.

Properties

IUPAC Name

5-fluoro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCDELXKANYEQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599920
Record name 5-Fluoro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260666-80-5
Record name 5-Fluoro-2,3-dihydro-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260666-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-2,3-dihydro-1H-isoindol-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 250-mL Parr reactor bottle was purged with nitrogen and charged with Raney nickel (4.00 g) and a solution of 106a (2.00 g, 11.2 mmol) in ethanol (20 mL). The bottle was attached to a Parr hydrogenator, evacuated, charged with hydrogen gas to a pressure of 50 psi and shaken for 16 h. After this time, the hydrogen was evacuated, and nitrogen was charged into the bottle. Celite 521 (5.00 g) was added, and the mixture was filtered through a pad of Celite 521. The filter cake was washed with ethanol (2×75 mL), and the combined filtrates were concentrated to dryness under reduced pressure to afford a 76% yield of 106b (1.29 g) as a colorless oil: 1H NMR (500 MHz, CDCl3) δ 7.85 (dd, 1H, J=8.5, 5.5 Hz), 7.21-7.16 (m, 2H), 7.05 (br s, 1H), 4.56 (s, 2H).
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Yield
76%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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